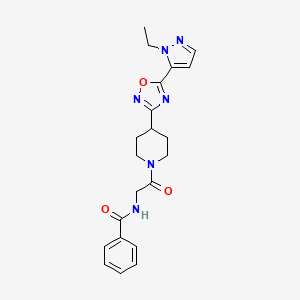

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

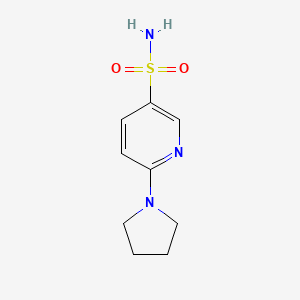

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, a piperidine ring, and an amide group. Pyrazole and oxadiazole rings are often found in biologically active compounds . The piperidine ring is a common feature in many pharmaceuticals, and the amide group is a key functional group in proteins .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the amide group. The pyrazole and oxadiazole rings might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and an amide group could impact its solubility, stability, and reactivity .科学的研究の応用

Serotonin Receptor Antagonism

This compound exhibits high affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptor , acting as an antagonist . It’s particularly selective for the 5-HT2A receptor over other serotonin receptor subtypes, which makes it a valuable tool for studying psychiatric and neurological disorders where serotonin plays a key role.

Antiplatelet Activity

Due to its action on serotonin receptors, which are known to influence platelet aggregation, this compound can be used to investigate new antiplatelet therapies . This could be particularly useful for the development of treatments for conditions like thrombosis and acute coronary syndromes.

Vascular Pharmacology

The compound has shown to inhibit 5-HT-mediated vasoconstriction in rabbit aortic rings . This suggests potential applications in studying vascular diseases and could lead to the development of new vasodilatory drugs.

Anticoronavirus Activity

Derivatives of this compound, specifically those containing the 1H-pyrazol-1-yl group, have shown promising in vitro activity against coronaviruses . This opens up avenues for research into antiviral agents, especially in the wake of the COVID-19 pandemic.

Antitumoral Activity

The same derivatives have also displayed antitumoral properties, with mode-of-action studies revealing that this activity is due to inhibition of tubulin polymerization . This could be significant for cancer research, particularly in the search for novel chemotherapeutic agents.

Antimicrobial Potential

Compounds with similar structures have been evaluated for their antimicrobial potential against various pathogens . This compound could serve as a starting point for the development of new antimicrobial drugs, addressing the growing concern of antibiotic resistance.

作用機序

Mode of Action

Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to multiple sites or altering the conformation of its targets .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .

Pharmacokinetics

Its complex structure suggests that it may have unique pharmacokinetic properties, such as slow absorption or extensive metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-2-27-17(8-11-23-27)21-24-19(25-30-21)15-9-12-26(13-10-15)18(28)14-22-20(29)16-6-4-3-5-7-16/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPIPNDMBKLKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)

![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2938505.png)

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)